molecular formula C19H21N3S B1343753 Quetiapine EP Impurity P CAS No. 1011758-03-4

Quetiapine EP Impurity P

货号: B1343753
CAS 编号: 1011758-03-4
分子量: 323.5 g/mol
InChI 键: KUKQJNQKJWEVCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quetiapine EP Impurity P is a useful research compound. Its molecular formula is C19H21N3S and its molecular weight is 323.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Quetiapine, the parent compound of Quetiapine EP Impurity P, is known to interact with several targets in the brain. It has a high affinity for serotonin 5-HT1A and 5-HT2A receptors , dopamine D1 and D2 receptors , histamine H1 receptors , and adrenergic α1 and α2 receptors . These receptors play crucial roles in regulating mood, cognition, sleep, and other central nervous system functions.

Mode of Action

Quetiapine’s mode of action is believed to be due to a combination of dopaminergic and serotonergic antagonism . Specifically, it is thought to exert its therapeutic effects through antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors

Biochemical Pathways

The biochemical pathways affected by quetiapine involve the dopaminergic and serotonergic systems . By blocking dopamine D2 receptors, quetiapine can help regulate dopamine levels, which are often elevated in conditions like schizophrenia . Similarly, by blocking serotonin 5-HT2A receptors, quetiapine can help regulate serotonin levels, which can affect mood and anxiety .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with a median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . The primary route of elimination is through hepatic metabolism, predominantly metabolised by cytochrome P450 (CYP) 3A4 . The mean terminal half-life of quetiapine is approximately 7 hours

Result of Action

The molecular and cellular effects of quetiapine’s action include changes in neurotransmitter levels in the brain, particularly dopamine and serotonin. This can lead to improvements in symptoms of schizophrenia, bipolar disorder, and major depressive disorder

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For example, co-administration with other drugs that inhibit or induce CYP3A4 can affect the metabolism and clearance of quetiapine . Additionally, factors such as age, liver function, and smoking status can also influence quetiapine’s pharmacokinetics

生物活性

Quetiapine is an atypical antipsychotic medication primarily used to treat schizophrenia, bipolar disorder, and major depressive disorder. The compound has several impurities, one of which is Quetiapine EP Impurity P. Understanding the biological activity of this impurity is crucial for assessing its pharmacological effects, potential toxicity, and implications in therapeutic settings.

This compound is a derivative of quetiapine, and its chemical structure can influence its biological activity. The following table summarizes key properties:

PropertyValue
Chemical Formula C21H25N3O2S
Molecular Weight 375.51 g/mol
CAS Number [Not available]

Metabolism and Pharmacokinetics

Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. Research indicates that this compound may also be metabolized through similar pathways, potentially affecting its pharmacokinetics and biological activity.

  • Metabolic Pathways : Studies using human liver cell models (HepaRG) have shown that quetiapine metabolism is significantly influenced by CYP3A4 activity. Inhibition of this enzyme leads to altered metabolite profiles, suggesting that impurities like this compound could exhibit different metabolic fates depending on the presence of CYP inhibitors such as ketoconazole and quinidine .
  • Impact on Pharmacogenetics : Variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine. Case studies have highlighted that patients with specific genetic variants may experience severe adverse drug reactions due to altered metabolism of quetiapine . This raises concerns regarding the implications of impurities like this compound in patient safety.

Biological Activity

The biological activity of this compound can be inferred from studies on quetiapine itself:

  • Receptor Binding : Quetiapine exhibits antagonist activity at various neurotransmitter receptors, including dopamine D2 and serotonin 5-HT2A receptors. This dual action underlies its efficacy in treating psychotic disorders . It is plausible that impurities may also interact with these receptors but potentially with different affinities or effects.
  • Adverse Effects : The presence of impurities can exacerbate side effects associated with quetiapine usage. Reports indicate that certain impurities may contribute to increased risks of movement disorders and other adverse reactions when quetiapine is administered at high doses .

Case Studies

  • Adverse Reactions : A study documented two patients who experienced severe movement disorders while on quetiapine treatment. Both were identified as carriers of the CYP2D6*4 variant, which could have influenced their response to both quetiapine and its impurities .
  • Toxicological Insights : Postmortem analyses have shown that therapeutic levels of quetiapine are generally below 1 mg/L in blood samples. Toxic levels exceed this threshold, indicating that impurities like this compound could play a role in toxicity assessments if they contribute to overall serum concentrations .

科学研究应用

Quetiapine EP Impurity P is a compound of interest in pharmaceutical research, particularly concerning the drug quetiapine, an atypical antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder. this compound is one of several impurities that can arise during the production or degradation of quetiapine.

Basic Information

This compound has the molecular formula C19H21N3SC_{19}H_{21}N_3S and a molecular weight of 323.5 g/mol. It is also known as Quetiapine N-Ethyl Impurity or 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine . The compound is typically available with a purity of around 95% and can be utilized as a working standard or secondary reference standard .

Target and Mode of Action

Quetiapine, the parent compound, interacts with multiple targets in the brain, displaying a high affinity for serotonin 5-HT1A and 5-HT2A receptors, dopamine D1 and D2 receptors, histamine H1 receptors, and adrenergic α1 and α2 receptors. Its mode of action is thought to be a combination of dopaminergic and serotonergic antagonism, specifically antagonism of dopamine D2 and serotonin 5-HT2A receptors.

Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, potential toxicity, and implications in therapeutic settings. The impurity's chemical structure can influence its biological activity.

Metabolism and Pharmacokinetics

Quetiapine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes, such as CYP3A4 and CYP2D6. Studies using human liver cell models indicate that quetiapine metabolism is significantly influenced by CYP3A4 activity, suggesting that impurities like this compound could exhibit different metabolic fates depending on the presence of CYP inhibitors. Genetic variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine, raising concerns about the implications of impurities like this compound in patient safety.

Analytical Standards

This compound can be used as a reference standard for the analysis of Quetiapine . High-quality standards are essential for accurate quantification in pharmaceutical products.

Research on Drug Safety

Because this compound is created during the production or degradation of quetiapine, studying this impurity is critical to understanding the safety profile of quetiapine. Variations in CYP2D6 can affect the clearance of quetiapine and its active metabolite norquetiapine, raising concerns about the implications of impurities like this compound in patient safety.

Case Studies

While specific case studies focusing solely on this compound are not available in the search results, there are studies on quetiapine-induced side effects .

Edema

Three case reports describe patients who developed bilateral leg edema following the initiation of quetiapine treatment . In one case, the edema recurred with subsequent rechallenge, and another patient developed quetiapine-induced edema after a prior episode of olanzapine-induced edema . These cases emphasize the importance of recognizing and discontinuing the drug to avoid potentially serious vascular complications .

Liver Injury

属性

IUPAC Name

6-(4-ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-2-21-11-13-22(14-12-21)19-15-7-3-5-9-17(15)23-18-10-6-4-8-16(18)20-19/h3-10H,2,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKQJNQKJWEVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212479
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011758-03-4
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011758-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DES(2-hydroxyethoxy)quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1011758034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(4-Ethylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(2-HYDROXYETHOXY)QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWH9KS2BXZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。